molecular formula C24H27BrN4O4 B11683420 N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B11683420
M. Wt: 515.4 g/mol
InChI Key: GXVZGOOPWWUHIS-UHFFFAOYSA-N
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Description

N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, in particular, features a unique structure that includes an azepane ring, a brominated indole core, and a dimethoxybenzohydrazide moiety.

Preparation Methods

The synthesis of N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the indole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives with specific properties.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. The bromine atom and the azepane ring contribute to its binding affinity and specificity. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, enhancing its biological activity .

Comparison with Similar Compounds

N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H27BrN4O4

Molecular Weight

515.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H27BrN4O4/c1-32-20-10-7-16(13-21(20)33-2)23(30)27-26-22-18-14-17(25)8-9-19(18)29(24(22)31)15-28-11-5-3-4-6-12-28/h7-10,13-14,31H,3-6,11-12,15H2,1-2H3

InChI Key

GXVZGOOPWWUHIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O)OC

Origin of Product

United States

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